二氢砷酸铷

描述

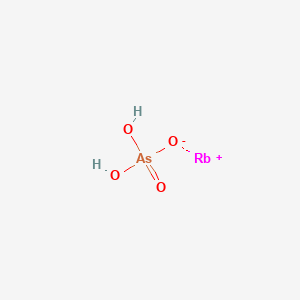

Rubidium dihydrogenarsenate is a white crystalline powder . It is composed of virtually regular tetrahedral [AsO2(OH)2]− anions and Rb+ cations . The product is 99.9% trace metals basis .

Molecular Structure Analysis

The molecular formula of Rubidium dihydrogenarsenate is RbH2AsO4 . The molecular weight is 226.40 . The Infrared Spectrum conforms to the structure .Physical And Chemical Properties Analysis

Rubidium dihydrogenarsenate is a solid substance . It has a melting point of 268 °C . The product is 99.9% trace metals basis .科学研究应用

Catalysis

Rubidium dihydrogenarsenate can be used as a catalyst in various chemical reactions . Its unique properties make it suitable for promoting certain types of reactions, enhancing the efficiency and selectivity of chemical processes.

Synthesis of Novel Compounds

It has been used in the synthesis of new compounds. For instance, a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure, was synthesized from a solution of the corresponding RbH2AsO4 .

Semiconductor Applications

Rubidium dihydrogenarsenate, like other arsenates, has potential applications in the field of semiconductors . Arsenates are often used in the manufacture of semiconductors for various electronic devices.

Doping Agent in Solid-State Devices

Arsenic, a component of Rubidium dihydrogenarsenate, is finding increasing uses as a doping agent in solid-state devices such as transistors . This can alter the electrical properties of the semiconductor, improving its performance in electronic devices.

Research and Laboratory Use

Rubidium dihydrogenarsenate is used in research and laboratory settings due to its unique chemical properties . It can be used in experiments to study its properties and reactions with other substances.

安全和危害

Rubidium dihydrogenarsenate is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 1A . It is toxic if swallowed or inhaled, may cause cancer, and is very toxic to aquatic life with long-lasting effects . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

作用机制

Target of Action

Rubidium dihydrogenarsenate (RbH2AsO4) is a compound that primarily targets the arsenic core . The arsenic core plays a crucial role in various chemical reactions, particularly as a catalyst .

Mode of Action

The compound interacts with its targets through its arsenic core . It has been used in the synthesis of a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure . This suggests that Rubidium dihydrogenarsenate can interact with other elements and compounds to form new structures.

Biochemical Pathways

For instance, rubidium is a biochemical analog of potassium and can be excreted via the branchial potassium-transporting pathway in certain marine organisms .

Pharmacokinetics

Given its solid form and its potential use as a catalyst , it’s likely that these properties would depend on the specific conditions of use, including the method of administration and the presence of other compounds.

Result of Action

The molecular and cellular effects of Rubidium dihydrogenarsenate’s action are largely dependent on its role as a catalyst in chemical reactions . For example, it has been used to synthesize a new iron (III) arsenate with a novel sheet structure .

Action Environment

The action, efficacy, and stability of Rubidium dihydrogenarsenate can be influenced by various environmental factors. For instance, its efficacy as a catalyst may depend on the presence of other compounds and the specific conditions of the reaction . Its stability could be affected by factors such as temperature, as it has a melting point of 268 °C .

属性

IUPAC Name |

dihydrogen arsorate;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQWDYBVPGQHSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH2O4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928699 | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium dihydrogenarsenate | |

CAS RN |

13464-57-8 | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of Rubidium dihydrogenarsenate at room temperature?

A1: At room temperature, Rubidium dihydrogenarsenate (RDA) exists in a paraelectric phase. Its structure is characterized by:

- Anionic units: Virtually regular tetrahedral [AsO2(OH)2]− anions. []

- Cationic units: Rb+ cations. []

- Spatial arrangement: Both anions and cations are located on -4 positions within the crystal lattice. []

- Hydrogen bonding: The [AsO2(OH)2] units are interlinked by O—H⋯O hydrogen bonds, forming a three-dimensional network. The hydrogen atoms within these bonds are disordered between the oxygen atoms. []

- Rb+ channels: Rubidium cations occupy channels that run along the <100> directions of the crystal. Each Rb+ cation is coordinated by eight oxygen atoms, strategically positioned at the vertices of a snub disphenoid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。